6-(cyclopropylcarbamoyl)cyclohex-3-ene-1-carboxylic Acid

Description

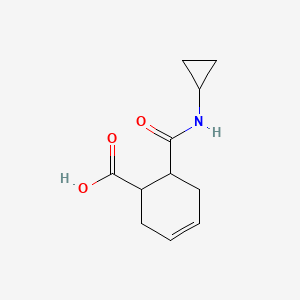

6-(Cyclopropylcarbamoyl)cyclohex-3-ene-1-carboxylic Acid is a bicyclic organic compound featuring a cyclohex-3-ene backbone substituted with a carboxylic acid group at position 1 and a cyclopropylcarbamoyl moiety at position 4. The cyclopropyl group introduces steric strain and conformational rigidity, which can influence reactivity and binding interactions.

Key structural attributes include:

- Cyclohexene ring: The conjugated double bond at position 3 enhances electron delocalization, affecting acidity and reactivity.

- Carboxylic acid group: Contributes to solubility in polar solvents and participation in hydrogen bonding.

- Cyclopropylcarbamoyl group: The strained cyclopropane ring may improve metabolic stability compared to bulkier substituents.

Properties

IUPAC Name |

6-(cyclopropylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c13-10(12-7-5-6-7)8-3-1-2-4-9(8)11(14)15/h1-2,7-9H,3-6H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBLGCCLFYDMDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CC=CCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-(cyclopropylcarbamoyl)cyclohex-3-ene-1-carboxylic acid typically involves the following steps:

Cyclohexene Formation: The formation of the cyclohexene ring through cyclization reactions.

Industrial production methods may involve bulk synthesis techniques, including the use of high-pressure reactors and catalysts to optimize yield and purity .

Chemical Reactions Analysis

6-(Cyclopropylcarbamoyl)cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings .

Scientific Research Applications

6-(Cyclopropylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 6-(cyclopropylcarbamoyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Carbamoyl Derivatives

The carbamoyl group’s substituent significantly impacts physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Property Comparison of Carbamoyl Derivatives

Hazard and Handling Considerations

- Irritancy: The 3-acetylphenyl derivative (CAS 194801-16-6) is classified as Xi (irritant), necessitating careful handling compared to non-acetylated analogs .

- Discontinuation : Commercial unavailability of this compound may limit practical applications despite its theoretical advantages .

Biological Activity

6-(Cyclopropylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from cyclohexene derivatives. The process may include the formation of the cyclopropyl group followed by carbamoylation and carboxylation reactions. The specific synthetic routes can be optimized based on the desired yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate enzyme activities and receptor interactions, leading to a range of pharmacological effects.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against human cervix adenocarcinoma (HeLa) cells, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa | 15 | 3.0 |

| MCF-7 (Breast) | 20 | 2.5 |

| A549 (Lung) | 25 | 2.0 |

The selectivity index indicates that the compound exhibits higher toxicity towards cancer cells compared to normal cells, suggesting its potential for targeted cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have shown that this compound possesses antimicrobial activity against several bacterial strains. The compound demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.

Case Studies

- Case Study on Cytotoxicity : A study evaluated the cytotoxic effects of various derivatives of cyclohexene carboxylic acids, including our compound, against multiple cancer cell lines. Results indicated that modifications in the cyclopropyl group significantly influenced cytotoxicity levels.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound compared to traditional antibiotics. The findings revealed that it could serve as a lead compound for developing new antimicrobial agents due to its broad-spectrum activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.